

Performance of ATTO 465 in super-resolution microscopy compared to other dyes

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A Head-to-Head Battle of Green Dyes: ATTO 465 in Super-Resolution Microscopy

A comprehensive comparison of ATTO 465 with other leading fluorescent dyes—Alexa Fluor 488, Dyomics 485, and Chromeo 488—reveals key performance differences in advanced imaging techniques, guiding researchers toward the optimal probe for their super-resolution needs.

In the pursuit of visualizing cellular structures with nanoscale resolution, the choice of fluorescent probe is paramount. This guide provides a detailed comparison of the fluorescent dye ATTO 465 against its main competitors in the green emission spectrum: Alexa Fluor 488, Dyomics 485, and Chromeo 488. The analysis focuses on their performance in super-resolution microscopy techniques such as Stimulated Emission Depletion (STED), Photoactivated Localization Microscopy (PALM), and Stochastic Optical Reconstruction Microscopy (STORM), offering researchers, scientists, and drug development professionals the data needed to make informed decisions for their specific applications.

Photophysical Properties: The Foundation of Performance

The effectiveness of a fluorescent dye in super-resolution imaging is intrinsically linked to its photophysical characteristics. A high molar extinction coefficient leads to a strong signal, while a high quantum yield ensures the efficient conversion of absorbed light into fluorescence.

Photostability is crucial for withstanding the high laser powers used in techniques like STED and for the repeated on-off switching required in PALM and STORM.

Here, we present a summary of the key photophysical properties of ATTO 465 and its counterparts.

Property	ATTO 465	Alexa Fluor 488	Dyomics 485	Chromeo 488
Excitation Max (nm)	453[1][2]	495-499[2]	~485	488
Emission Max (nm)	506[1][2]	519-520[2]	~560[3]	517
Molar Extinction Coefficient (M ⁻¹ cm ⁻¹)	75,000[1][2]	71,000[2]	40,000	70,000
Quantum Yield (%)	75[1][2]	92[2]	-	-
Fluorescence Lifetime (ns)	5.0[1][2]	~4.1[2]	-	-
Stokes Shift (nm)	~53[1][4]	~24[4]	~75[3]	29

Performance in Super-Resolution Microscopy

The theoretical advantages suggested by photophysical properties must be validated in the demanding environment of super-resolution imaging.

Stimulated Emission Depletion (STED) Microscopy

STED microscopy requires dyes with exceptional photostability to endure the intense depletion laser. Both ATTO 465 and Alexa Fluor 488 are suitable for STED, with their high quantum yields contributing to bright signals.[2] Studies have shown that while both dyes are well-suited for STED, the optimal choice can depend on the specific embedding medium used for the sample. For imaging in aqueous buffers like PBS, Alexa Fluor 488 and Abberior Star 488 (a

similar dye) have shown excellent performance with high residual fluorescence after repeated imaging.[5] Chromeo 488 has demonstrated moderate photostability across various media, making it a consistent, if not top-performing, choice.[5] Dyomics 485XL, a variant with a large Stokes shift, has also been successfully used in two-color STED imaging, allowing for spectral separation from other dyes.[6][7]

Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM)

These single-molecule localization microscopy (SMLM) techniques rely on the ability of a fluorophore to be switched between a fluorescent "on" state and a dark "off" state. The brightness of the "on" state and the duration of the "off" state are critical for achieving high-resolution images. While Alexa Fluor 488 is a well-established dye for STORM, the performance of ATTO 465 in SMLM is less documented. However, a related dye, ATTO 488, has been identified as a top-performing dye in the blue-green spectral range for STORM, suggesting that dyes from the ATTO family can possess the necessary photoswitching characteristics. The blinking properties of a dye, crucial for SMLM, are highly dependent on the imaging buffer composition.

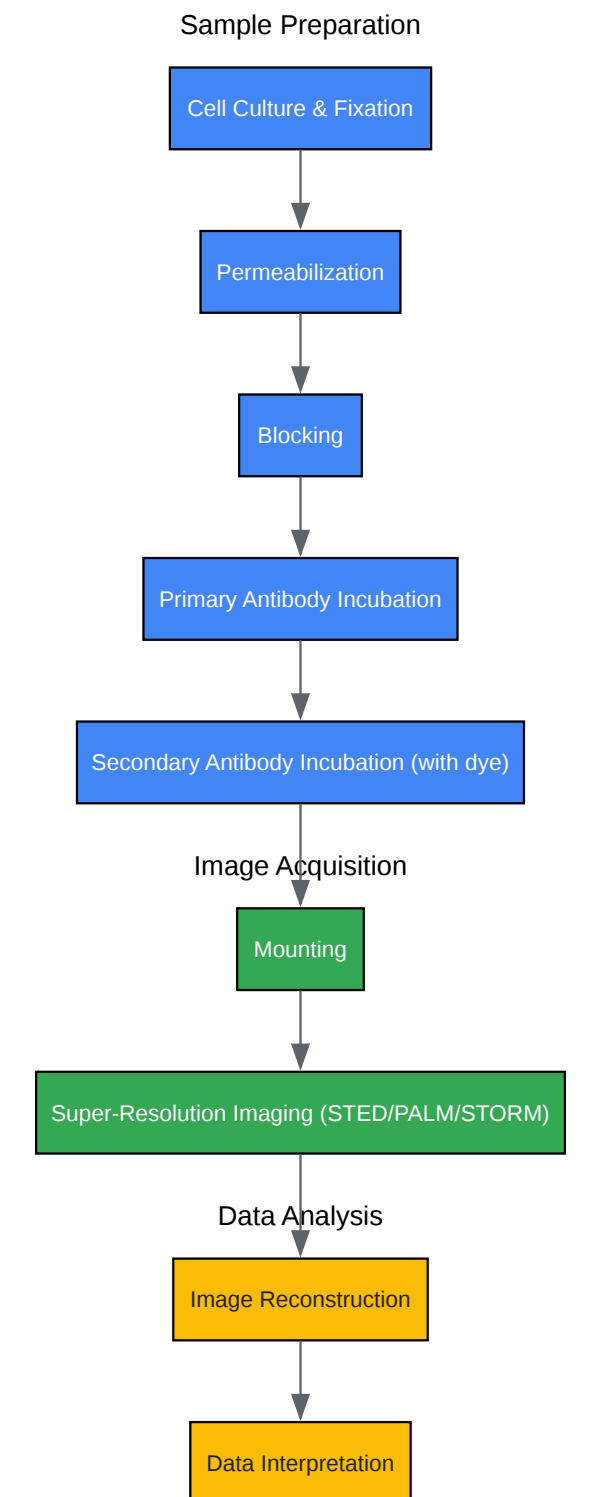
Experimental Protocols

Detailed methodologies are essential for replicating and building upon research findings. Below are summaries of key experimental protocols relevant to the use of these dyes in super-resolution microscopy.

General Immunohistochemistry Protocol for Super-Resolution

A general workflow for preparing cells for super-resolution imaging involves several key steps, starting from cell culture and fixation, followed by permeabilization, blocking, antibody incubation, and finally mounting. The choice of fixative and mounting medium can significantly impact the performance of the fluorescent dyes. For STED microscopy, mounting media with a refractive index matching the immersion oil is recommended to minimize optical aberrations.[8]

General Super-Resolution Microscopy Workflow



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Caption: A generalized workflow for a super-resolution microscopy experiment.

STED Microscopy Experimental Setup

For STED imaging, a typical setup includes an excitation laser and a co-aligned, donut-shaped depletion laser. The choice of depletion laser wavelength is critical and depends on the emission spectrum of the fluorophore. For dyes in the green spectral region like ATTO 465 and Alexa Fluor 488, a depletion laser in the range of 592 nm is commonly used.

PALM/STORM Imaging Buffer and Laser Configuration

Successful SMLM imaging often requires a specific imaging buffer to promote the photoswitching of the dyes. These buffers typically contain a reducing agent and an oxygen scavenging system. For multi-color STORM, a combination of spectrally distinct dyes is used, with each dye being sequentially imaged using the appropriate laser lines for activation and excitation. For instance, a combination of Atto 488 and Alexa 647 has proven to be effective for two-color STORM.[8]

Key Advantages and Considerations

- **ATTO 465:** Offers a good balance of brightness and photostability with a relatively large Stokes shift, which can be advantageous in reducing spectral crosstalk in multi-color experiments.[4] Its excitation maximum at 453 nm allows for the use of laser lines that might be less common than the standard 488 nm, potentially freeing up the 488 nm channel for other fluorophores.[4]
- **Alexa Fluor 488:** A well-established and highly popular dye known for its exceptional brightness and photostability.[4] It is a reliable choice for a wide range of fluorescence microscopy applications, including super-resolution. Its fluorescence is also notably stable over a broad pH range.[4]
- **Dyomics 485:** The XL variant of this dye exhibits a very large Stokes shift, making it particularly useful for multi-color imaging experiments where minimizing spectral overlap is crucial.[3][6][7]
- **Chromeo 488:** This dye shows consistent performance across different imaging media, which can be an advantage for studies that require comparing results under various conditions.[5]

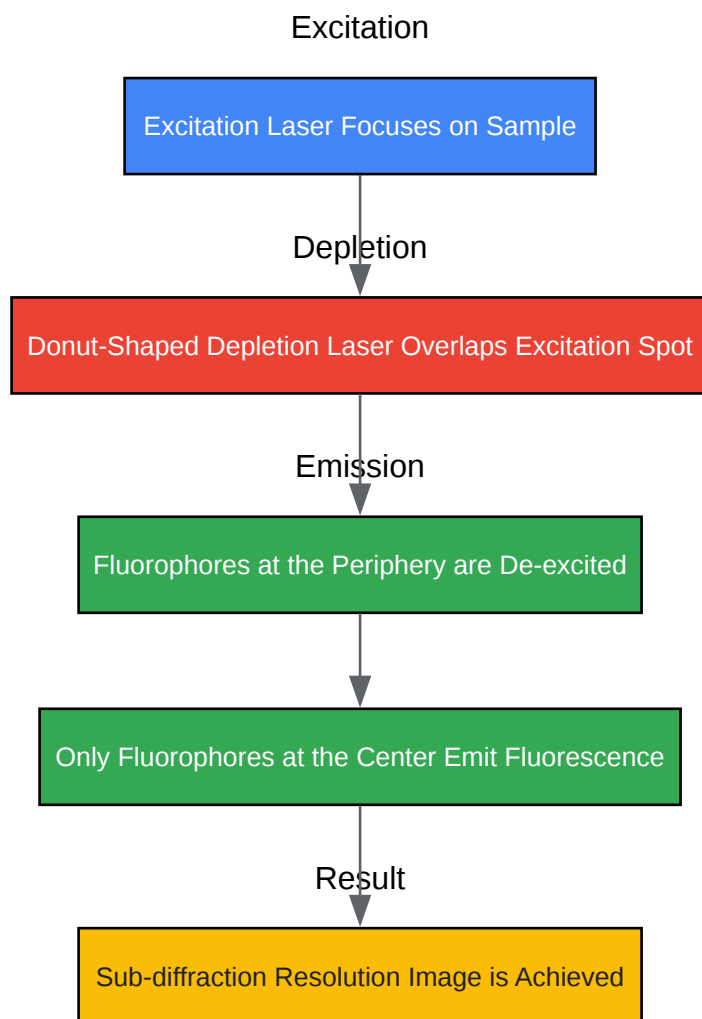
Conclusion

The selection of the optimal green-emitting dye for super-resolution microscopy depends on the specific requirements of the experiment. For applications demanding the highest brightness and a proven track record, Alexa Fluor 488 remains a top contender. ATTO 465 presents a strong alternative, particularly when a larger Stokes shift or a different excitation wavelength is desired to accommodate multi-color imaging setups. Dyomics 485XL is a specialized option for experiments where a very large Stokes shift is paramount. Finally, Chromeo 488 offers consistent, moderate performance across various conditions. Researchers are encouraged to consider the specific demands of their super-resolution technique and sample type when making their selection.

Visualizing the Principles of Super-Resolution

To better understand the fundamental concepts behind the discussed super-resolution techniques, the following diagrams illustrate the principles of STED and SMLM (PALM/STORM).

Principle of STED Microscopy



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Caption: The sequential steps involved in achieving super-resolution with STED microscopy.

Principle of SMLM (PALM/STORM)

Stochastic Activation

A Sparse Subset of Fluorophores is Activated

Localization

The Position of Each Active Fluorophore is Precisely Determined

Bleaching/Deactivation

Activated Fluorophores are Photobleached or Switched Off

Image Reconstruction

The Process is Repeated for Thousands of Frames

A Super-Resolved Image is Reconstructed from all Localizations

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Caption: The iterative process of single-molecule localization microscopy (SMLM).

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